Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

tert-Butyl 4-nitrobenzylcarbamate structure
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
CAS No:94838-58-1
MF:C12H16N2O4
MW:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25

tert-Butyl 4-nitrobenzylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-nitrobenzylcarbamate
    • TERT-BUTYL (4-NITROBENZYL)CARBAMATE
    • Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(4-nitrophenyl)methyl]carbamate
    • Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • (4-Nitrobenzyl)carbamic acid tert-butyl ester
    • 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
    • 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
    • tert-Butyl N-(4-nitrobenzyl)carbamate
    • tert-butyl 4-nitrobenylcarbamate
    • DB-266774
    • F31260
    • NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • AC-29657
    • SY032055
    • N-Boc-4-nitrobenzylamine
    • EN300-141790
    • TERT-BUTYL(4-NITROBENZYL)CARBAMATE
    • DS-5967
    • AB49516
    • 4(t-butyloxycarbonylaminomethyl)nitrobenzene
    • 94838-58-1
    • tert-Butyl4-nitrobenzylcarbamate
    • (4-nitrobenzyl)carbamic acid t-butyl ester
    • MFCD09038178
    • (4-Nitro-benzyl)-carbamic acid tert-butyl ester
    • CS-0154393
    • (4-Nitrobenzyl)carbamic acid-tert-butyl ester
    • p-BocNHCH2C6H4NO2
    • N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
    • DTXSID20442509
    • SCHEMBL372131
    • N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
    • AKOS013101184
    • t-Butyl 4-nitrobenzylcarbamate
    • MDL: MFCD09038178
    • Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
    • InChI Key: NXHDMOGWVRMCTL-UHFFFAOYSA-N
    • SMILES: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 252.11100
  • Monoisotopic Mass: 252.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Boiling Point: 408.8°C at 760 mmHg
  • PSA: 84.15000
  • LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate Security Information

tert-Butyl 4-nitrobenzylcarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-Butyl 4-nitrobenzylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC484-5g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95+%
5g
3121CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC484-250mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95+%
250mg
414CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC484-50mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95+%
50mg
138CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC484-1g
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95+%
1g
195.0CNY 2021-07-12
Alichem
A019064184-5g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
5g
$306.17 2023-08-31
Alichem
A019064184-10g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
10g
$510.34 2023-08-31
Alichem
A019064184-25g
tert-Butyl (4-nitrobenzyl)carbamate
94838-58-1 95%
25g
$1000.11 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC484-200mg
tert-Butyl 4-nitrobenzylcarbamate
94838-58-1 95+%
200mg
60.0CNY 2021-07-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032055-1g
N-Boc-4-nitrobenzylamine
94838-58-1 ≥95%
1g
¥750.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032055-5g
1-(Benzo[b]thiophen-7-yl)piperazine
94838-58-1 ≥95%
5g
¥2250.0 2023-09-15

tert-Butyl 4-nitrobenzylcarbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Reference
Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 3 h, rt
Reference
Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ;  4.5 h, rt
Reference
Chemoselective conversion of azides to t-butyl carbamates and amines
Jung, Yeon Joo; Chang, Yu Mi; Lee, Ji Hee; Yoon, Cheol Min, Tetrahedron Letters, 2002, 43(48), 8735-8739

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  15 min, rt; 2 h, 60 °C; 16 h, rt
Reference
Novel diamine, polyamic acid therewith, and polyimide therefrom
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Novel lipoic acid analogues that inhibit nitric oxide synthase
Harnett, Jeremiah J.; Auguet, Michel; Viossat, Isabelle; Dolo, Christine; Bigg, Dennis; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Reference
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, reflux
Reference
Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
A facile synthesis of primary and secondary amines
Lankiewicz, L.; Roj, A.; Szymanska, A.; Wiczk, W., Polish Journal of Chemistry, 2004, 78(8), 1067-1072

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Reference
Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects
Suh, Young-Ger; Lee, Yong-Sil; Min, Kyung-Hoon; Park, Ok-Hui; Seung, Ho-Sun; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  90 min, rt
Reference
Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes
Maier, Martin S.; Huell, Katharina; Reynders, Martin; Matsuura, Bryan S.; Leippe, Philipp; et al, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
Reference
New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors
Famiglini, Valeria; La Regina, Giuseppe; Coluccia, Antonio; Pelliccia, Sveva; Brancale, Andrea; et al, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
Reference
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Reference
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ,  Water ;  22 h, 85 °C
Reference
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides
Molander, Gary A.; Shin, Inji, Organic Letters, 2011, 13(15), 3956-3959

Production Method 15

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  1 h, rt
1.2 Solvents: Toluene ;  heated; rt; rt → 0 °C; 2 h, 0 °C
Reference
Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor
Katayama, Seiji; Ae, Nobuyuki; Kodo, Toru; Masumoto, Shuji; Hourai, Shinji; et al, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  4 h, rt
Reference
Azobenzene-based chloride transporters with light-controllable activities
Choi, Ye Rin; Kim, Gyu Chan; Jeon, Hae-Geun; Park, Jinhong; Namkung, Wan; et al, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
Reference
Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids
Mazzier, Daniela; Maran, Marco; Polo Perucchin, Omar; Crisma, Marco; Zerbetto, Mirco; et al, Macromolecules (Washington, 2014, 47(21), 7272-7283

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; 16 h, rt
Reference
Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists
, United States, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol ,  Water ;  3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ;  rt
Reference
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates
Molander, Gary A.; Shin, Inji, Organic Letters, 2013, 15(10), 2534-2537

tert-Butyl 4-nitrobenzylcarbamate Raw materials

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD